4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid (MeSO₃H) as reagents .
Industrial Production Methods
the complexity of the spirocyclic structure suggests that large-scale production would require optimization of the synthetic routes to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is a key area of interest. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-(phenylmethyl)-
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(7-quinolinyl)phenyl]sulfonyl]-
- 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
4-Isopropyl-1-oxa-4,9-diazaspiro[5Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis highlights its unique therapeutic potential compared to other similar compounds .
Biological Activity
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a member of the spirocyclic compound family, which has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and as a dual ligand for opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula: C₁₃H₁₈N₂O
- Molecular Weight: 238.30 g/mol
- CAS Number: 1708178-92-0
This compound has been identified as a potent inhibitor of sEH, an enzyme involved in the metabolism of fatty acid epoxides. By inhibiting sEH, this compound can modulate inflammatory responses and has potential therapeutic applications in chronic kidney diseases and pain management.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant sEH inhibitory activity. For instance, a study demonstrated that a related compound lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg . This suggests that 4-isopropyl derivatives may similarly impact renal function and inflammation.
Opioid Receptor Activity
The compound also shows promise as a dual ligand for μ-opioid receptors (MOP) and sigma receptors (σ1). These interactions can lead to analgesic effects while potentially reducing the adverse side effects commonly associated with opioid medications. In vitro studies have shown that these compounds can activate MOP and inhibit σ1 receptors, leading to enhanced pain relief with fewer side effects compared to traditional opioids .
Study on Pain Management
In a recent study evaluating the analgesic properties of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, researchers found that these compounds exhibited strong antinociceptive effects in various pain models. The study highlighted the potential for these derivatives to provide effective pain relief without significant respiratory depression, a common concern with conventional opioids .
Chronic Kidney Disease Model
Another significant investigation focused on the use of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in chronic kidney disease models. The results indicated that these compounds could effectively lower biomarkers associated with kidney damage and inflammation, suggesting their utility in treating renal pathologies .
Data Summary Table
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C11H20N2O2/c1-9(2)13-8-11(15-7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
CNGWJOUWDJQQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)OCC1=O |
Origin of Product |
United States |
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